2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a difluoromethylphenyl group
Preparation Methods
The synthesis of 2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-difluoro-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:
Reactants: 3,4-difluoro-2-methylphenylboronic acid and pinacol.
Conditions: Dehydrating agent (e.g., anhydrous magnesium sulfate), inert atmosphere (e.g., nitrogen or argon).
Procedure: The reactants are mixed and heated to promote the formation of the dioxaborolane ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
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Suzuki-Miyaura Coupling: : This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base (e.g., potassium carbonate) in an organic solvent (e.g., toluene or ethanol).
Reagents: Palladium catalyst, base.
Conditions: Organic solvent, elevated temperature.
Products: Biaryl compounds.
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Oxidation: : The boron atom can be oxidized to form boronic acids or borate esters.
Reagents: Oxidizing agents (e.g., hydrogen peroxide, sodium perborate).
Conditions: Aqueous or organic solvent, room temperature to elevated temperature.
Products: Boronic acids, borate esters.
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Substitution: : The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles (e.g., amines, thiols).
Conditions: Organic solvent, room temperature to elevated temperature.
Products: Substituted phenyl derivatives.
Scientific Research Applications
2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Material Science: The compound is used in the development of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the activation of the boron atom, which can form covalent bonds with various nucleophiles. In Suzuki-Miyaura coupling reactions, the boron atom interacts with the palladium catalyst to facilitate the formation of carbon-carbon bonds. The fluorine atoms on the phenyl ring can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds, such as:
Phenylboronic Acid: Unlike phenylboronic acid, which lacks fluorine atoms, this compound has enhanced reactivity due to the presence of fluorine atoms.
Pinacolborane: Pinacolborane is another boron-containing compound used in organic synthesis, but it lacks the aromatic ring and fluorine atoms, making it less versatile in certain reactions.
Boronic Esters: Similar to boronic esters, this compound can participate in cross-coupling reactions, but its unique structure offers distinct advantages in terms of reactivity and selectivity.
Properties
IUPAC Name |
2-(3,4-difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-8-9(6-7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGTVDVAMFQJOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585989 | |
Record name | 2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025707-97-4 | |
Record name | 2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025707-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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